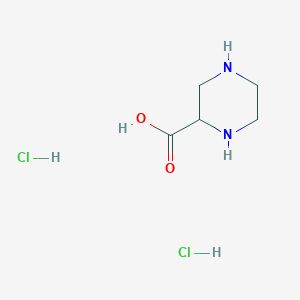

Piperazine-2-carboxylic acid dihydrochloride

Description

The exact mass of the compound Piperazine-2-carboxylic acid dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperazine-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDZBQLMGKPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928174 | |

| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133525-05-0, 3022-15-9 | |

| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride from Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the stereoselective synthesis of (S)-piperazine-2-carboxylic acid dihydrochloride, a crucial chiral building block in the pharmaceutical industry, from its racemic mixtures. The focus is on enzymatic kinetic resolution and classical resolution via diastereomeric salt formation, offering detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic strategies.

Introduction

(S)-piperazine-2-carboxylic acid is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory drugs. Its stereochemical purity is critical for the efficacy and safety of the final drug product. The resolution of racemic piperazine-2-carboxylic acid or its derivatives is a common and practical approach to obtain the desired (S)-enantiomer. This guide explores the prevalent methods for this chiral separation.

Resolution Strategies: A Comparative Overview

Two primary strategies are employed for the resolution of racemic piperazine-2-carboxylic acid and its derivatives: enzymatic kinetic resolution and classical chemical resolution through the formation of diastereomeric salts.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. This method is often preferred due to its high efficiency, mild reaction conditions, and environmental compatibility. The most common approaches involve the use of lipases or amidases on N-protected esters or amides of piperazine-2-carboxylic acid.

Classical Chemical Resolution

Classical resolution involves the reaction of the racemic piperazine derivative with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. While a robust and scalable method, it often requires extensive screening of resolving agents and solvents to achieve efficient separation.

The logical relationship between these resolution strategies can be visualized as follows:

Caption: Overview of resolution strategies.

Data Presentation: Comparison of Resolution Methods

The following tables summarize quantitative data from various enzymatic resolution methods reported in the literature, providing a basis for comparison.

Table 1: Enzymatic Resolution of Racemic Piperazine-2-carboxamide

| Enzyme Source | Substrate | Key Reaction Conditions | Yield of (S)-acid | Enantiomeric Excess (ee) | Reference |

| Aspergillus oryzae (LAP2) | rac-piperazine-2-carboxamide | pH 9, 37°C, aqueous | ~40% | >99% | [1] |

| Klebsiella terrigena | rac-piperazine-2-carboxamide | Whole cells | 41% | 99.4% | [2] |

Table 2: Enzymatic Resolution of N-Boc-piperazine-2-carboxylic Acid Methyl Ester

| Enzyme | Substrate | Acylating Agent | Solvent | Enantioselectivity (E) | Reference |

| Candida antarctica Lipase A (CAL-A) | rac-4-N-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | >200 | [3] |

| Alcalase | rac-4-N-Boc-piperazine-2-carboxylic acid methyl ester | - (hydrolysis) | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of (S)-piperazine-2-carboxylic acid dihydrochloride.

Preparation of Racemic Starting Material: rac-Piperazine-2-carboxamide

The synthesis of the racemic substrate is a crucial first step for enzymatic resolution.

Experimental Workflow:

Caption: Synthesis of the racemic substrate.

Protocol:

-

Hydrogenation: Pyrazine-2-carboxamide is hydrogenated using a palladium on carbon (Pd/C) catalyst in an aqueous medium. This approach is advantageous as it directly yields an aqueous solution of racemic piperazine-2-carboxamide, which is suitable for the subsequent enzymatic resolution step without the need for solvent exchange.[1]

Enzymatic Kinetic Resolution of rac-Piperazine-2-carboxamide using Aminopeptidase (LAP2)

This protocol is based on the use of a leucine aminopeptidase from Aspergillus oryzae.[1]

Protocol:

-

Reaction Setup: An aqueous solution of racemic piperazine-2-carboxamide (e.g., 20% w/v) is adjusted to pH 9.

-

Enzyme Addition: The aminopeptidase (LAP2) is added to the substrate solution.

-

Reaction Conditions: The reaction mixture is maintained at 37°C with stirring.

-

Monitoring: The reaction is monitored by HPLC until approximately 50% conversion of the amide to the carboxylic acid is achieved.

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Concentrated hydrochloric acid (37%) is added to the cooled (20-23°C) concentrate to precipitate the (S)-piperazine-2-carboxylic acid dihydrochloride.

-

The mixture is stirred for several hours to ensure complete precipitation.

-

The resulting crystals are collected by filtration, washed with cold dilute HCl, and dried under vacuum to yield the desired product.[2]

-

Classical Resolution via Diastereomeric Salt Formation (General Procedure)

While a specific protocol for piperazine-2-carboxylic acid is not detailed in the provided search results, the following is a general and adaptable procedure based on the resolution of similar cyclic amines.[5]

Protocol:

-

Salt Formation:

-

Dissolve one equivalent of the racemic piperazine-2-carboxylic acid derivative (e.g., N-Boc protected) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-mandelic acid) in the same solvent.

-

Combine the two solutions.

-

-

Crystallization:

-

Heat the combined solution gently to ensure all solids are dissolved.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal may be beneficial.

-

The crystallization can be further promoted by cooling in an ice bath.

-

-

Isolation of Diastereomer:

-

Collect the crystals by filtration and wash with a small amount of the cold solvent.

-

The diastereomeric purity of the salt should be checked by HPLC.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH).

-

Stir until the solid dissolves completely.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched free base.

-

-

Formation of Dihydrochloride Salt:

-

Dissolve the free base in a suitable solvent (e.g., isopropanol).

-

Add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., ether), and dry to obtain (S)-piperazine-2-carboxylic acid dihydrochloride.

-

Conclusion

The synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid dihydrochloride from its racemic mixture is a well-established process with multiple viable routes. Enzymatic kinetic resolution, particularly with aminopeptidases, offers a highly selective and efficient method that can be performed in aqueous media, aligning with green chemistry principles. Classical resolution via diastereomeric salt formation remains a powerful and scalable alternative, though it may require more extensive optimization. The choice of method will depend on factors such as scale, available equipment, cost of reagents, and desired purity levels. This guide provides the necessary technical details for researchers and drug development professionals to make informed decisions and implement these synthetic strategies effectively.

References

- 1. biosynth.com [biosynth.com]

- 2. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Access to Core Research Data Unavailable for In-depth Guide on Chiral Resolution of Piperazine-2-carboxylic Acid Using Alcalase

An in-depth technical guide on the chiral resolution of piperazine-2-carboxylic acid using the enzyme alcalase cannot be fully generated at this time due to the inaccessibility of the core experimental data from the primary scientific literature. The pivotal study, "Chiral Synthesis and Enzymatic Resolution of (S)-(-)piperazine-2-carboxylic Acid Using Enzyme Alcalase" by Wu et al. (Enantiomer, 2001, 6(6), 343-345), which details the specific methodologies and quantitative results, is not available in its entirety through open-access channels.

The abstracts of the aforementioned publication confirm that the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate is achieved using alcalase to produce enantiomerically pure (S)-piperazine-2-carboxylic acid.[1][2] However, the detailed experimental protocols, including crucial parameters such as enzyme and substrate concentrations, reaction time, temperature, pH, and the specific analytical methods for determining enantiomeric excess and yield, are contained within the full text of the article, which remains behind a paywall.

Without this fundamental information, it is not possible to construct the requested detailed experimental protocols, quantitative data tables, or the mandatory visualizations of the experimental workflow and enzymatic resolution pathway.

A comprehensive search for related literature that might cite and elaborate on the experimental specifics of the Wu et al. paper has also not yielded the necessary details to fulfill the user's request for a complete technical guide.

To provide the requested in-depth guide, access to the full-text article of "Chiral Synthesis and Enzymatic Resolution of (S)-(-)piperazine-2-carboxylic Acid Using Enzyme Alcalase" is required. Researchers, scientists, and drug development professionals interested in this specific enzymatic resolution are encouraged to consult the original publication for the detailed protocols and data necessary for their work.

References

Enzymatic resolution of racemic piperazine-2-carboxamide with aminopeptidase.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic resolution of racemic piperazine-2-carboxamide, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. The stereoselective nature of enzymes offers a powerful tool for separating racemic mixtures, yielding chiral building blocks essential for drug development. This document details the use of aminopeptidases and other stereoselective amidases, presenting key quantitative data, experimental protocols, and workflow visualizations.

Introduction to Enzymatic Resolution

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of piperazine-2-carboxamide, enzymes such as aminopeptidases or whole-cell amidases serve as highly selective biocatalysts. These enzymes preferentially catalyze the hydrolysis of one enantiomer of the racemic amide to its corresponding carboxylic acid, leaving the unreacted enantiomer of the amide in high enantiomeric purity. This process is a cornerstone in the synthesis of chiral drugs and intermediates.

Enzymatic Resolution using Leucine Aminopeptidase

A notable application of this method involves the use of leucine aminopeptidase for the kinetic resolution of N-t-Boc-piperazine carboxamide. This enzymatic process yields the (S)-acid and the (R)-amide with good optical purity, demonstrating the efficiency of this biocatalyst in stereoselective synthesis.[1] The resulting (R)-amide can then be utilized in the synthesis of valuable pharmaceutical compounds, such as the nucleoside transport blocker draflazine.[1]

Experimental Workflow

The overall workflow for the enzymatic resolution using leucine aminopeptidase can be visualized as a two-stage process: enzymatic hydrolysis followed by separation of the resulting products.

Experimental Protocol

A detailed experimental protocol for this resolution is crucial for reproducibility. The following is a representative procedure based on established methodologies:

-

Preparation of the Reaction Mixture:

-

Dissolve racemic N-t-Boc-piperazine-2-carboxamide in a suitable buffer solution (e.g., phosphate buffer, pH 7.5).

-

Add leucine aminopeptidase to the solution. The enzyme-to-substrate ratio is a critical parameter to optimize.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitor the progress of the reaction by techniques such as HPLC to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

-

-

Product Separation and Purification:

-

Once the desired conversion is reached, acidify the reaction mixture to precipitate the enzyme.

-

Centrifuge to remove the precipitated enzyme.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-amide from the (S)-acid.

-

The (S)-acid remains in the aqueous layer and can be isolated by acidification and further extraction.

-

Purify the separated enantiomers using techniques like chromatography or crystallization.

-

-

Determination of Enantiomeric Excess:

-

Analyze the enantiomeric purity of the resulting (S)-acid and (R)-amide using chiral HPLC or other suitable analytical methods.

-

Resolution using Whole-Cell Biocatalysts

An alternative and often more cost-effective approach involves the use of whole bacterial cells containing stereospecific amidases. These biocatalysts can be directly used for the kinetic resolution of racemic piperazine-2-carboxamide, eliminating the need for enzyme purification.

Quantitative Data

Several bacterial strains have been identified for their ability to perform this stereoselective hydrolysis. The following table summarizes the quantitative data from resolutions using different whole-cell biocatalysts.

| Biocatalyst Strain | Product | Enantiomeric Excess (ee) | Yield |

| Klebsiella terrigena DSM 9174 | (S)-Piperazine-2-carboxylic acid dihydrochloride | 99.4% | 41%[2][3] |

| Burkholderia sp. DSM 9925 | (R)-Piperazine-2-carboxylic acid dihydrochloride | 99.0% | 22%[2][3] |

| Pseudomonas fluorescens DSM 9924 | (S)-Piperazine-2-carboxylic acid | 97.3% | 20%[2] |

Experimental Workflow

The workflow for resolution with whole cells is similar to that with isolated enzymes, with the key difference being the use of the entire microorganism as the catalyst.

Experimental Protocol

The protocol for whole-cell-catalyzed resolution involves the following key steps:

-

Biocatalyst Preparation:

-

Cultivate the selected bacterial strain (e.g., Klebsiella terrigena) in a suitable growth medium under optimal conditions of temperature and aeration.

-

Harvest the cells by centrifugation when they reach the desired growth phase (typically late exponential or early stationary phase).

-

Wash the cell pellet with a buffer solution to remove residual medium components. The cells can be used directly as a wet paste or after lyophilization.

-

-

Enzymatic Resolution:

-

Resuspend the prepared bacterial cells in a buffer solution containing the racemic piperazine-2-carboxamide.

-

Incubate the reaction mixture under controlled conditions (temperature, pH, agitation).

-

Monitor the reaction progress using analytical techniques like HPLC.

-

-

Product Isolation and Purification:

-

Separate the bacterial cells from the reaction mixture by centrifugation or filtration.

-

Isolate the desired product (carboxylic acid or unreacted amide) from the supernatant using methods such as ion-exchange chromatography, extraction, or crystallization.

-

For example, the resulting (S)-piperazine-2-carboxylic acid can be isolated as its dihydrochloride salt.[2][3]

-

-

Chiral Analysis:

-

Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC or capillary electrophoresis.

-

Conclusion

The enzymatic resolution of racemic piperazine-2-carboxamide using both isolated aminopeptidases and whole-cell amidases presents a highly efficient and stereoselective method for obtaining enantiomerically pure building blocks. The choice between using a purified enzyme or a whole-cell system often depends on factors such as cost, scalability, and the specific requirements of the synthetic process. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling the reproducible and scalable synthesis of chiral piperazine derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of (S)-piperazine-2-carboxylic acid, (R)-piperazine-2-carboxylic acid, and (S)-piperidine-2-carboxylic acid by kinetic resolution of the corresponding racemic carboxamides with stereoselective amidases in whole bacterial cells - Lookchem [lookchem.com]

An In-depth Technical Guide to the Asymmetric Synthesis of Piperazine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the asymmetric synthesis of piperazine-2-carboxylic acid derivatives, critical chiral building blocks in modern drug discovery. The piperazine scaffold is a prevalent motif in a myriad of bioactive molecules, and the ability to control the stereochemistry at the C-2 position is paramount for optimizing pharmacological activity and minimizing off-target effects.

This document details key asymmetric strategies, including catalytic asymmetric hydrogenation, enzymatic resolutions, diastereoselective approaches, and the synthesis of chiral piperazin-2-one precursors. Each section includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of the synthetic workflows to facilitate a deeper understanding and practical application of these advanced synthetic methods.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral pyrazine or tetrahydropyrazine derivatives represents a highly efficient and atom-economical approach to enantiomerically enriched piperazine-2-carboxylic acid derivatives. This method is particularly attractive for industrial-scale synthesis due to its operational simplicity and the high enantioselectivities achievable with sophisticated chiral catalysts.[1]

Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

Rhodium-based catalysts are frequently employed for the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives. The choice of chiral phosphine ligand is crucial for achieving high enantioselectivity.

Workflow for Asymmetric Hydrogenation of Pyrazine-2-carboxylates

Caption: General workflow for the rhodium-catalyzed asymmetric hydrogenation.

Table 1: Asymmetric Hydrogenation of tert-Butyl Pyrazine-2-carboxylate

| Catalyst Precursor | Chiral Ligand | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| [Rh(COD)Cl]₂ | (R)-(S)-PPF-P(t-Bu)₂ | 1000 | 50 | 70 | 20 | 67 | 77.6 | [1] |

Experimental Protocol: Asymmetric Hydrogenation of tert-Butyl Pyrazine-2-carboxylate [1]

-

Catalyst Preparation: In a glovebox, 0.01 mmol of the rhodium precursor (e.g., [Rh(COD)Cl]₂) and 0.022 mmol of the chiral ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂) are dissolved in 5 mL of an appropriate solvent (e.g., methanol).

-

Reaction Setup: In a stainless-steel autoclave, 10 mmol of tert-butyl pyrazine-2-carboxylate is dissolved in 10 mL of methanol.

-

Hydrogenation: The catalyst solution is added to the substrate solution under an inert atmosphere. The autoclave is sealed, purged with hydrogen, and then pressurized to 50 bar with hydrogen. The reaction mixture is heated to 70 °C and stirred for 20 hours.

-

Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC analysis after hydrolysis of the ester to the corresponding carboxylic acid.

Asymmetric Hydrogenation of Tetrahydropyrazine Derivatives

The asymmetric hydrogenation of tetrahydropyrazine intermediates offers an alternative route. Rhodium complexes with trans-chelating chiral diphosphine ligands, such as TRAP, have shown high efficacy in this transformation.

Table 2: Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide

| Catalyst | S/C Ratio | H₂ Pressure (psi) | Solvent | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |

| [Rh((R,R)-(S,S)-i-BuTRAP)(COD)]BF₄ | 100 | 1000 | Methanol | 24 | >99 | 97 | (S) | |

| [Rh((R,R)-(S,S)-MeTRAP)(COD)]BF₄ | 100 | 1000 | Methanol | 24 | >99 | 85 | (R) |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds by exploiting the stereoselectivity of enzymes. This method is particularly useful for the large-scale production of chiral piperazine-2-carboxylic acid derivatives due to the mild reaction conditions and high enantioselectivity of many commercially available enzymes.[2]

Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for the enzymatic kinetic resolution of racemic piperazine-2-carboxamide.

Table 3: Enzymatic Resolution of Racemic Piperazine-2-carboxamide

| Enzyme | Substrate Concentration | pH | Temp. (°C) | Time (h) | Conversion (%) | Product | ee (%) | Reference |

| Aminopeptidase from Aspergillus oryzae | 20% (w/v) | 7.8 | Room Temp. | 48 | 47 | (S)-Piperazine-2-carboxylic acid | >98 | [3] |

| Alcalase | Not specified | Not specified | Not specified | Not specified | ~50 | (S)-Piperazine-2-carboxylic acid | High | [2] |

Experimental Protocol: Enzymatic Resolution using Aminopeptidase [3]

-

Substrate Preparation: A 20% (w/v) solution of racemic piperazine-2-carboxamide is prepared in water, and the pH is adjusted to 7.8 with 2N HCl.

-

Enzymatic Reaction: To 1 mL of the substrate solution, 100 mg of a lyophilized aminopeptidase preparation from Aspergillus oryzae is added, followed by 20 µL of a 1 M ZnCl₂ solution.

-

Incubation: The reaction mixture is incubated at room temperature with shaking for 48 hours.

-

Work-up and Analysis: The reaction progress is monitored by HPLC. Upon reaching approximately 50% conversion, the reaction is stopped. The (S)-piperazine-2-carboxylic acid can be isolated, for example, by precipitation as its dihydrochloride salt by adding concentrated HCl.[3] The unreacted (R)-piperazine-2-carboxamide can be recovered from the mother liquor. The enantiomeric excess of the product is determined by chiral HPLC.

Asymmetric Synthesis of Chiral Piperazin-2-one Precursors

Chiral piperazin-2-ones are valuable intermediates that can be readily converted to the corresponding piperazine-2-carboxylic acid derivatives. Several catalytic asymmetric methods have been developed for their synthesis.

Organocatalytic One-Pot Synthesis

A one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC) sequence provides an efficient route to 3-substituted piperazin-2-ones.[4]

Workflow for One-Pot Synthesis of Piperazin-2-ones

Caption: Workflow for the organocatalytic one-pot synthesis of chiral piperazin-2-ones.

Table 4: Organocatalytic Synthesis of 3-Aryl-piperazin-2-ones [4]

| Aldehyde | Catalyst | Yield (%) | ee (%) |

| 4-Fluorobenzaldehyde | Quinine-derived urea | 80 | 96 |

| 4-Chlorobenzaldehyde | Quinine-derived urea | 90 | 96 |

| Benzaldehyde | Quinine-derived urea | 75 | 95 |

Experimental Protocol: One-Pot Synthesis of 3-(4-Fluorophenyl)piperazin-2-one [4]

-

Knoevenagel Condensation: In a flame-dried flask under an inert atmosphere, 4-fluorobenzaldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and a quinine-derived urea catalyst (0.01 mmol) are dissolved in anhydrous toluene (0.3 M). The mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).

-

Asymmetric Epoxidation: The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C. Cumene hydroperoxide (CHP, 0.11 mmol) is added, and the mixture is stirred at this temperature until the intermediate alkene is consumed.

-

Domino Ring-Opening Cyclization (DROC): 1,2-Ethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) are added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the epoxide is consumed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to afford the enantiomerically enriched piperazin-2-one. The enantiomeric excess is determined by chiral HPLC.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one enolates provides access to α-tertiary and α-secondary piperazin-2-ones with high enantioselectivity.[5]

Table 5: Asymmetric Allylic Alkylation of Piperazin-2-one Derivatives [5]

| Allyl Substrate | N-Protecting Groups | Catalyst System | Yield (%) | ee (%) |

| Allyl ethyl carbonate | N¹-Boc, N⁴-PMB | [Pd₂(dba)₃] / (S)-(CF₃)₃-tBuPHOX | 85 | 94 |

| Cinnamyl ethyl carbonate | N¹-Boc, N⁴-PMB | [Pd₂(dba)₃] / (S)-(CF₃)₃-tBuPHOX | 92 | 96 |

Diastereoselective Alkylation (Chiral Auxiliary Approach)

The use of a chiral auxiliary allows for the diastereoselective alkylation of a piperazine scaffold. The auxiliary is later removed to yield the enantiomerically enriched product. This method provides excellent stereocontrol, although it typically involves more synthetic steps compared to catalytic asymmetric methods.

Table 6: Diastereoselective Alkylation of Diketopiperazine Enolates

| Substrate | Electrophile | Diastereomeric Ratio |

| (S)-N,N′-bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione | Benzyl bromide | >95:5 |

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the target molecule. (S)- or (R)-piperazine-2-carboxylic acid can be synthesized from the corresponding amino acid derivatives. For example, a highly diastereoselective intramolecular hydroamination of an aminoalkene derived from a chiral amino acid can be a key step.[6]

Experimental Protocol: Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride from Racemic Precursor [7]

This protocol describes the resolution of racemic piperazine-2-carboxylic acid, which is a common starting point in some chiral pool strategies.

-

N-Boc Protection: To a suspension of racemic piperazine-2-carboxylic acid hydrochloride (57.4 mmol) in methanol (140 mL), a solution of potassium hydroxide (114.8 mmol) in methanol (20 mL) is added, and the mixture is stirred at room temperature for 1 hour. After removal of methanol, the residue is dissolved in a mixture of water (20 mL) and 1,4-dioxane (60 mL). A solution of di-tert-butyl dicarbonate (e.g., 1.1 eq) in 1,4-dioxane/water is added, and the reaction is stirred overnight. The resulting N-Boc-piperazine-2-carboxylic acid is isolated.

-

Resolution (e.g., via diastereomeric salt formation): The racemic N-Boc-piperazine-2-carboxylic acid is resolved using a chiral resolving agent (e.g., a chiral amine) to separate the diastereomeric salts by crystallization.

-

Deprotection: The desired enantiomer of N-Boc-piperazine-2-carboxylic acid is treated with a strong acid (e.g., HCl in a suitable solvent) to remove the Boc protecting group, affording the enantiomerically pure piperazine-2-carboxylic acid dihydrochloride.

Conclusion

The asymmetric synthesis of piperazine-2-carboxylic acid derivatives can be achieved through a variety of powerful and versatile strategies. The choice of method depends on factors such as the desired scale of the synthesis, the required enantiomeric purity, and the availability of starting materials and catalysts. Catalytic asymmetric hydrogenation and enzymatic resolution are particularly well-suited for large-scale industrial applications, while organocatalytic and chiral auxiliary-based methods offer excellent stereocontrol for the synthesis of complex and highly substituted derivatives. The continuous development of novel catalysts and synthetic methodologies will undoubtedly further expand the toolkit available to researchers in the pharmaceutical and chemical industries for accessing these valuable chiral building blocks.

References

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. Page loading... [guidechem.com]

Synthesis of piperazine-2-carboxylic acid from pyrazine-2-carboxamide hydrogenation.

An In-depth Technical Guide to the Synthesis of Piperazine-2-Carboxylic Acid via Hydrogenation of Pyrazine-2-carboxamide

Introduction

Piperazine-2-carboxylic acid and its derivatives are crucial building blocks in modern drug discovery and development, serving as key intermediates for a range of pharmaceuticals, including antiviral agents like HIV protease inhibitors. The synthesis of this scaffold, particularly in an enantiomerically pure form, is of significant interest to the pharmaceutical industry. One of the primary synthetic routes involves the catalytic hydrogenation of the aromatic pyrazine ring of a suitable precursor, such as pyrazine-2-carboxamide.

This technical guide provides a comprehensive overview of the synthesis of piperazine-2-carboxylic acid through the hydrogenation of pyrazine-2-carboxamide. It details the challenges associated with this transformation, presents various catalytic systems and experimental protocols, summarizes quantitative data, and illustrates the key chemical pathways and workflows. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Core Challenge: Hydrogenation of the Pyrazine Ring

The catalytic hydrogenation of pyrazines presents notable challenges. The pyrazine ring possesses significant aromatic character, making it resistant to reduction. Furthermore, the two nitrogen atoms in the pyrazine ring, as well as the secondary amine functionalities in the resulting piperazine product, can act as strong ligands that coordinate to and poison the metal catalyst, thereby deactivating it.[1] Overcoming these obstacles requires careful selection of catalysts, solvents, and reaction conditions to achieve high conversion and yield.

Synthetic Strategies and Methodologies

The conversion of pyrazine-2-carboxamide to piperazine-2-carboxylic acid can be accomplished through several strategic pathways. The most direct approach involves the hydrogenation of the pyrazine ring to form racemic piperazine-2-carboxamide, which is then hydrolyzed to the target carboxylic acid. For obtaining enantiomerically pure products, methods include asymmetric hydrogenation or enzymatic resolution of the racemic intermediate.

Experimental Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This method describes the synthesis of racemic piperazine-2-carboxylic acid. It is a two-step process involving the initial hydrogenation of pyrazine-2-carboxamide to racemic piperazine-2-carboxamide, followed by hydrolysis. Water is an ideal solvent for this process as it allows for a "telescoped" synthesis where the aqueous solution of the intermediate can be directly used in the subsequent step.[2]

Step 1: Hydrogenation of Pyrazine-2-carboxamide

-

Reaction Setup: A high-pressure hydrogenation vessel is charged with pyrazine-2-carboxamide and a 10% Palladium on Carbon (Pd/C) catalyst.

-

Solvent: Water is used as the solvent, creating a concentrated aqueous solution suitable for the subsequent biotransformation or hydrolysis.[2]

-

Reaction Conditions: The vessel is sealed, purged, and pressurized with hydrogen gas. The reaction is typically conducted at elevated temperature and pressure to facilitate the ring reduction.

-

Monitoring and Work-up: The reaction is monitored for the consumption of hydrogen. Upon completion, the reaction mixture is cooled, and the pressure is released.

-

Catalyst Removal: The Pd/C catalyst is removed by filtration through a suitable medium like Celite. The resulting aqueous solution contains racemic piperazine-2-carboxamide.[2]

Step 2: Hydrolysis to Piperazine-2-carboxylic acid

-

The aqueous filtrate from Step 1 can be subjected to acidic or basic hydrolysis to convert the amide to the carboxylic acid.

-

Alternatively, an enzymatic resolution can be performed at this stage to selectively hydrolyze one enantiomer, leading to chiral piperazine-2-carboxylic acid.[2] For example, using a leucine peptidase from Aspergillus oryzae can achieve kinetic resolution at high substrate loadings (e.g., 20%).[2]

Experimental Protocol 2: Asymmetric Hydrogenation using Rhodium Complexes

For the direct synthesis of optically active piperazine-2-carboxylic acid derivatives, asymmetric hydrogenation using chiral rhodium complexes is an effective strategy. This approach hydrogenates the pyrazine ring enantioselectively.[3]

-

Catalyst Preparation: An optically active rhodium complex is used as the catalyst. These are often formed in situ from a rhodium precursor, such as bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer, and a chiral phosphine ligand.[3]

-

Reaction Setup: A high-pressure autoclave is charged with the pyrazine-2-carboxamide derivative (e.g., pyrazinecarboxylic acid tert-butylamide), the chiral rhodium catalyst, and a suitable solvent under an inert atmosphere (e.g., argon).[3]

-

Solvent: Lower alcohols such as methanol are commonly used as solvents for this transformation.[3]

-

Reaction Conditions: The mixture is subjected to high hydrogen pressure (e.g., 50 bar) and elevated temperature (e.g., 100°C) for an extended period (e.g., 20 hours).[3]

-

Work-up and Isolation: After the reaction, the solvent is removed under reduced pressure. The resulting product, an optically active piperazine-2-carboxamide derivative, can then be hydrolyzed to the desired chiral piperazine-2-carboxylic acid. For instance, treatment with hydrochloric acid at 100°C can hydrolyze a tert-butyl ester derivative.[3]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses involving the hydrogenation of pyrazine derivatives.

| Starting Material | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield | Enantiomeric Excess (ee) | Reference |

| Pyrazine-2-carboxamide | 10% Pd/C | Water | N/A | N/A | Quantitative | Racemic | [2] |

| Pyrazine-2-carboxamide | Reusable Catalyst | Water | N/A | N/A | >92% | N/A | [4] |

| Pyrazinecarboxylic acid tert-butylamide | Rh(COD)Cl₂ / Chiral Ligand | Methanol | 100 | 50 | N/A (97% conversion) | 57.6% | [3] |

| Tert-butyl pyrazinecarboxylate | Rh(COD)Cl₂ / Chiral Ligand | Methanol | 100 | 50 | 41% (after hydrolysis) | 77.6% | [3] |

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of Piperazine-2-carboxylic Acid.

Experimental Workflow: Heterogeneous Hydrogenation

Caption: Workflow for Pd/C-catalyzed hydrogenation and subsequent processing.

Logical Relationship: Chemo-Enzymatic Synthesis

Caption: Chemo-enzymatic pathway for producing chiral piperazine-2-carboxylic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biosynth.com [biosynth.com]

- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

Protecting Group Strategies for the Synthesis of Piperazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. Its bicyclic structure and multiple reactive sites—two secondary amines at positions N1 and N4, and a carboxylic acid at C2—necessitate a carefully planned synthetic strategy. The differential reactivity of the two nitrogen atoms, one being α to the carboxylic acid and the other β, presents a unique challenge for selective functionalization. To achieve regioselective synthesis and prevent undesired side reactions such as polymerization or N-acylation, the strategic application of protecting groups is paramount. This technical guide provides an in-depth overview of common protecting group strategies employed in the synthesis of piperazine-2-carboxylic acid derivatives, with a focus on quantitative data, detailed experimental protocols, and logical workflows.

Core Concepts in Protecting Group Strategy

The successful synthesis of complex molecules featuring the piperazine-2-carboxylic acid core relies heavily on the principle of orthogonal protection . This strategy involves the use of multiple protecting groups that can be removed under distinct, non-interacting conditions. For piperazine-2-carboxylic acid, this allows for the selective deprotection and subsequent functionalization of one nitrogen atom in the presence of a protected second nitrogen and the carboxylic acid moiety. The most commonly employed protecting groups in this context are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1]

Key Protecting Groups for Piperazine Nitrogens

-

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

-

Benzyloxycarbonyl (Cbz): Typically introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][3] This orthogonality to the Boc group is a cornerstone of many synthetic routes.[1][4]

-

9-Fluorenylmethyloxycarbonyl (Fmoc): While less common for piperazine cores compared to peptide synthesis, the Fmoc group offers another layer of orthogonality as it is cleaved under mild basic conditions, typically with piperidine.

-

Trityl (Trt): A bulky protecting group that is highly sensitive to acid, allowing for its removal under milder acidic conditions than those required for Boc cleavage.[3]

Strategic Approaches to Protection

The choice of a protecting group strategy is dictated by the desired final substitution pattern of the piperazine ring.

-

Symmetrical Protection: For applications where both nitrogen atoms are to be substituted with the same moiety, a di-protection strategy is employed. Both nitrogens are protected with the same group (e.g., di-Boc or di-Cbz), followed by deprotection and subsequent reaction.

-

Mono-Protection: Selective mono-protection is often challenging but can be achieved under carefully controlled conditions. This allows for the functionalization of one nitrogen atom, followed by protection of the second, or direct use in subsequent steps.

-

Orthogonal Protection: This is the most versatile strategy, enabling the sequential and regioselective functionalization of both nitrogen atoms. A common approach involves the protection of the two nitrogens with orthogonal groups, such as Boc and Cbz.[4] This allows for the selective deprotection of one group while the other remains intact, facilitating the introduction of different substituents at N1 and N4.

Quantitative Data on Protection Reactions

The following tables summarize representative yields for various protection strategies for piperazine-2-carboxylic acid and related derivatives. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.

| Protecting Group | Reagent | Substrate | Solvent | Base | Yield (%) | Reference |

| di-Boc | di-tert-butyl dicarbonate | (S)-Piperazine-2-carboxylic acid dihydrochloride | Methanol | Triethylamine | 92 | [5] |

| mono-Boc | di-tert-butyl dicarbonate | (2R)-Piperazine-2-carboxylic acid | Methanol/DCM | - | 48 (as methyl ester) | N/A |

| mono-Cbz | Benzyl chloroformate | Amine in THF/H₂O | THF/H₂O | NaHCO₃ | 90 | N/A |

Experimental Protocols

Protocol 1: Symmetrical Di-Boc Protection of (S)-Piperazine-2-carboxylic Acid

This protocol describes the protection of both nitrogen atoms of (S)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate.

Materials:

-

(S)-Piperazine-2-carboxylic acid dihydrochloride

-

Methanol

-

Triethylamine

-

Di-tert-butyl dicarbonate

-

Water

-

1N Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

-

Magnesium sulfate

Procedure:

-

To a slurry of 19.30 g (91.2 mmol) of (S)-piperazine-2-carboxylic acid dihydrochloride in 100 ml of methanol, add 38.0 ml (273 mmol) of triethylamine.[5]

-

Add a solution of 50.00 g (229 mmol) of di-tert-butyl dicarbonate in 100 ml of methanol dropwise over a period of 20 minutes.[5]

-

Stir the mixture overnight at 50°C.[5]

-

Evaporate the mixture to dryness and add 250 ml of water to the residue.[5]

-

Adjust the pH of the mixture to 2 using 1N hydrochloric acid and extract four times with 150 ml of ethyl acetate.[5]

-

Dry the combined organic extracts over magnesium sulfate.[5]

-

Filter and evaporate the filtrate to about 100 ml and add 100 ml of n-hexane.[5]

-

Filter the product at 0°C, wash with a small amount of n-hexane, and dry to yield the 1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid.[5]

Expected Yield: 92%[5]

Protocol 2: General Mono-Cbz Protection of a Piperazine Derivative

This protocol outlines a general method for the mono-protection of a piperazine nitrogen atom using benzyl chloroformate.

Materials:

-

Piperazine derivative (5.0 eq)

-

Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

-

Benzyl chloroformate (Cbz-Cl, 1.0 eq)

-

Sodium sulfate

Procedure:

-

Dissolve the piperazine derivative in a suitable solvent such as DCM.[3]

-

Cool the mixture to 0°C in an ice bath.[3]

-

Slowly add benzyl chloroformate dropwise while stirring vigorously.[3]

-

Maintain the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours. A base is required to neutralize the HCl byproduct.[3]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess piperazine and salts.

-

Extract the product with an organic solvent.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-piperazine derivative.[3]

Protocol 3: Selective Deprotection of an N-Boc Group in an Orthogonally Protected Piperazine

This protocol describes the selective removal of a Boc group from a piperazine derivative also containing a Cbz or benzyl protecting group.

Materials:

-

N-Boc, N'-Benzyl/Cbz protected piperazine-2-carboxylic acid derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid in methanol

Procedure:

-

Dissolve the protected piperazine derivative in DCM.

-

Add trifluoroacetic acid (TFA) to the solution.[4]

-

Stir the reaction at room temperature for 30 minutes to 2 hours.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected product.

Diagrammatic Representations of Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the protection and deprotection of piperazine-2-carboxylic acid.

Caption: Orthogonal protection workflow for piperazine-2-carboxylic acid.

Caption: Decision tree for selecting a deprotection method.

Conclusion

The synthesis of piperazine-2-carboxylic acid derivatives is a critical aspect of modern drug discovery. A thorough understanding and strategic implementation of protecting group chemistry are essential for achieving high yields, purity, and the desired regioselectivity. The orthogonal relationship between Boc and Cbz protecting groups provides a robust and flexible platform for the synthesis of complex, differentially substituted piperazine-2-carboxylic acid scaffolds. The choice of a specific strategy must be guided by the overall synthetic plan, taking into account the stability of all functional groups present in the molecule. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel therapeutic agents.

References

Spectroscopic analysis of Piperazine-2-carboxylic acid dihydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of Piperazine-2-carboxylic Acid Dihydrochloride

Introduction

Piperazine-2-carboxylic acid dihydrochloride is a heterocyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. Its rigid piperazine core and carboxylic acid functionality make it a key component in the synthesis of various pharmacologically active agents. Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.

Molecular and Physicochemical Properties

A summary of the key properties of piperazine-2-carboxylic acid dihydrochloride is presented below. This data is essential for sample handling and interpretation of spectroscopic results.

| Property | Value | Reference |

| CAS Number | 3022-15-9 | [1][2] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [3][4] |

| Molecular Weight | 203.07 g/mol | [1][2] |

| Monoisotopic Mass | 202.0275830 Da | [3][4] |

| IUPAC Name | piperazine-2-carboxylic acid;dihydrochloride | [3] |

| Physical Form | White to yellow crystalline powder, crystals, or chunks. | |

| Melting Point | 265 °C (decomposition) | [1] |

Spectroscopic Data Summary

The following sections provide a detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra can vary based on conditions, this guide outlines the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. As the compound is a dihydrochloride salt, the piperazine nitrogens are protonated, which significantly influences the chemical shifts of adjacent protons and carbons, typically shifting them downfield. Deuterated water (D₂O) or DMSO-d₆ are appropriate solvents for analysis.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| -COOH (Carboxylic Acid) | 11.0 - 13.0 (broad s) | 170 - 175 | The acidic proton signal may be broad or exchange with solvent (e.g., D₂O). The carbon signal is a quaternary carbon (Cq). |

| C2-H (Methine) | 3.5 - 4.0 (m) | 55 - 60 | The proton at the chiral center, adjacent to both a protonated nitrogen and the carboxylic acid group. |

| Piperazine Ring CH₂ | 3.0 - 3.8 (m) | 40 - 50 | Multiple complex signals for the four CH₂ groups. Protonation of the nitrogens causes a significant downfield shift.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the dihydrochloride salt is characterized by strong absorptions corresponding to the protonated amines and the carboxylic acid group.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Description |

| 3200 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad absorption, characteristic of the hydrogen-bonded hydroxyl group. |

| 3000 - 2700 | N⁺-H Stretch (Ammonium Salt) | Broad and strong bands from the protonated secondary amine groups. |

| ~1730 | C=O Stretch (Carboxylic Acid) | Strong, sharp absorption typical for a saturated carboxylic acid carbonyl. |

| ~1200 | C-O Stretch (Carboxylic Acid) | Medium to strong absorption. |

| ~1100 | C-N Stretch | Absorption corresponding to the carbon-nitrogen bonds within the piperazine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule, confirming its molecular weight and aspects of its structure. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Expected Mass Spectrometry Data:

| m/z Value (Epected) | Ion | Description |

| 131.0815 | [M+H]⁺ (of free base) | The protonated molecular ion of the free piperazine-2-carboxylic acid (C₅H₁₀N₂O₂). The chlorides are not observed in the positive ion mode. |

| 86.0504 | [M+H - COOH]⁺ | A major fragment resulting from the loss of the carboxylic acid group (a mass difference of 45 Da).[6] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of piperazine-2-carboxylic acid dihydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[7]

-

Internal Standard : Add a small amount of an internal standard, such as DSS for D₂O or TMS for DMSO-d₆, for chemical shift referencing.

-

Instrument Setup :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of 0-14 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-200 ppm.[8]

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a preferred method for this compound as it requires minimal sample preparation and avoids potential halide exchange that can occur with KBr or KCl pellets.[9]

-

Instrument Setup : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation : Place a small amount (a few milligrams) of the solid piperazine-2-carboxylic acid dihydrochloride powder directly onto the ATR crystal.

-

Measurement :

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this polar amino acid derivative.[6]

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as water/acetonitrile with 0.1% formic acid.

-

Chromatography :

-

Technique : Use Hydrophilic Interaction Liquid Chromatography (HILIC) for good retention and separation of the polar analyte.

-

Mobile Phase : A typical gradient might run from a high concentration of acetonitrile (e.g., 95%) with an aqueous buffer (e.g., 10 mM ammonium formate) to a lower concentration of acetonitrile.

-

-

Mass Spectrometry :

-

Ionization : Use Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range : Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-300.

-

MS/MS Analysis : To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ion (m/z 131.08) to observe characteristic daughter ions.[10]

-

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process of using combined spectroscopic data for structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Piperazin-2-carbonsäure -dihydrochlorid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Piperazine-2-carboxylic acid dihydrochloride | 3022-15-9 | FP15274 [biosynth.com]

- 3. Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2 | CID 2723757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2 | CID 12680090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. web.pdx.edu [web.pdx.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Piperazine-2-carboxylic Acid Dihydrochloride in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperazine-2-carboxylic acid dihydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Introduction to Piperazine-2-carboxylic Acid Dihydrochloride

Piperazine-2-carboxylic acid dihydrochloride is the hydrochloride salt of piperazine-2-carboxylic acid. It is a white crystalline powder.[1] The presence of the carboxylic acid and the two protonated nitrogen atoms in the piperazine ring makes it a highly polar molecule. This high polarity is a key determinant of its solubility characteristics. The parent compound, piperazine, is known to be highly soluble in water and also soluble in some organic solvents like ethanol and methanol.[1] However, the dihydrochloride salt form is expected to have significantly different solubility properties, with a strong preference for polar solvents and limited solubility in most organic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Piperazine-2-carboxylic Acid Dihydrochloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Low to Moderate | The polar nature of these solvents may allow for some interaction with the salt, but the strong ionic forces in the crystal lattice of the dihydrochloride will likely limit high solubility. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | These solvents have high dielectric constants and can solvate cations and anions to some extent, potentially allowing for some dissolution. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Very Low / Insoluble | The non-polar nature of these solvents makes them poor solvents for highly polar salts like piperazine-2-carboxylic acid dihydrochloride. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for the determination of the equilibrium solubility of piperazine-2-carboxylic acid dihydrochloride in various organic solvents using the shake-flask method, followed by a suitable analytical technique for quantification.

3.1. Materials and Equipment

-

Piperazine-2-carboxylic acid dihydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another appropriate analytical instrument.

3.2. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Stability Studies of Piperazine-2-carboxylic acid dihydrochloride under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for conducting stability studies of Piperazine-2-carboxylic acid dihydrochloride under acidic conditions. Given the limited publicly available stability data specific to this molecule, this document outlines a robust, best-practice approach based on established international guidelines for forced degradation studies.[1][2][3] It serves as a practical framework for researchers to design and execute their own stability testing protocols, develop stability-indicating analytical methods, and characterize potential degradation products.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process.[4] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][4] This information is essential for developing and validating stability-indicating analytical methods, which are required to ensure the quality, safety, and efficacy of the final drug product.[2][5]

The International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[3][6] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[2][6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[6]

Experimental Protocol for Acidic Stress Testing

This section details a generalized experimental protocol for conducting an acid-forced degradation study on Piperazine-2-carboxylic acid dihydrochloride.

2.1. Materials and Reagents

-

Piperazine-2-carboxylic acid dihydrochloride (API)

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)[2][4]

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphate buffer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Calibrated stability chambers or water baths

2.2. Stress Conditions

The following table outlines the recommended conditions for the acid hydrolysis stress study. It is advisable to start with milder conditions and increase the severity if no significant degradation is observed.[4][8]

| Condition ID | Stress Agent | Concentration | Temperature | Time Points (hours) |

| ACID-01 | Hydrochloric Acid | 0.1 M | Room Temperature | 2, 4, 8, 24, 48 |

| ACID-02 | Hydrochloric Acid | 0.1 M | 60°C | 2, 4, 8, 24 |

| ACID-03 | Hydrochloric Acid | 1 M | 60°C | 2, 4, 8, 24 |

| CONTROL-01 | HPLC-grade Water | N/A | 60°C | 48 |

2.3. Sample Preparation

-

Accurately weigh a sufficient amount of Piperazine-2-carboxylic acid dihydrochloride and dissolve it in the stress agent (or water for the control) to achieve a final concentration of approximately 1 mg/mL.[9]

-

Place the solutions in appropriately labeled, sealed containers and store them under the conditions specified in the table above.

-

At each designated time point, withdraw an aliquot of the sample.

-

Neutralize the acidic samples with an equivalent volume and concentration of NaOH to halt the degradation reaction.[4]

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent drug from its degradation products.[5][10] For an amine compound like Piperazine-2-carboxylic acid, a reversed-phase HPLC method with UV detection is a common approach.

3.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Note: Since Piperazine-2-carboxylic acid lacks a strong chromophore, derivatization with a UV-active agent may be necessary to enhance detection sensitivity.[11]

3.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[6] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]

Data Presentation

The quantitative data generated from the stability studies should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Assay of Piperazine-2-carboxylic acid dihydrochloride under Acidic Stress

| Condition ID | Time (hours) | Assay (% of Initial) | % Degradation |

| ACID-01 | 2 | 99.8 | 0.2 |

| 8 | 99.5 | 0.5 | |

| 24 | 98.7 | 1.3 | |

| 48 | 97.2 | 2.8 | |

| ACID-02 | 2 | 98.1 | 1.9 |

| 8 | 95.3 | 4.7 | |

| 24 | 90.5 | 9.5 | |

| ACID-03 | 2 | 92.4 | 7.6 |

| 8 | 85.1 | 14.9 | |

| 24 | 78.9 | 21.1 | |

| CONTROL-01 | 48 | 99.9 | 0.1 |

Table 2: Impurity Profile under 1 M HCl at 60°C (ACID-03)

| Time (hours) | Impurity 1 (RRT 0.85) % Area | Impurity 2 (RRT 1.15) % Area | Total Impurities (%) |

| 0 | ND | ND | ND |

| 2 | 2.1 | 0.5 | 2.6 |

| 8 | 5.8 | 1.2 | 7.0 |

| 24 | 9.3 | 2.5 | 11.8 |

(Note: The data presented in these tables is hypothetical and for illustrative purposes only.)

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study.

5.2. Potential Degradation Pathway

Under strong acidic conditions and heat, piperazine-2-carboxylic acid may undergo several degradation reactions. A plausible pathway involves decarboxylation, which is a common reaction for carboxylic acids, especially with electron-withdrawing groups in proximity. Another possibility is the hydrolysis of the amide bonds within the piperazine ring, leading to ring-opening products, although this is generally less likely under these conditions than decarboxylation.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability of Piperazine-2-carboxylic acid dihydrochloride under acidic stress conditions. By following the outlined experimental protocols, employing a validated stability-indicating HPLC method, and systematically analyzing the resulting data, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is fundamental to ensuring the development of a safe, effective, and stable pharmaceutical product. Further studies would be required to isolate and structurally elucidate any significant degradation products observed.

References

- 1. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmadekho.com [pharmadekho.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazine-2-carboxylic acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Piperazine-2-carboxylic acid dihydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of relevant chemical and biological pathways.

Chemical Identity and Structure

Piperazine-2-carboxylic acid dihydrochloride is the hydrochloride salt of piperazine-2-carboxylic acid. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. The carboxylic acid functional group at the second position introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers, or as a racemic mixture.

| Identifier | Data | Reference |

| IUPAC Name | piperazine-2-carboxylic acid;dihydrochloride | [1] |

| Synonyms | (±)-Piperazine-2-carboxylic acid dihydrochloride, 2-Piperazinecarboxylic acid dihydrochloride | [2] |

| CAS Number | 3022-15-9 (racemic) | [2][] |

| Molecular Formula | C5H12Cl2N2O2 | [1][] |

| Molecular Weight | 203.07 g/mol | [2][] |

| Canonical SMILES | C1CNC(CN1)C(=O)O.Cl.Cl | [1][] |

| InChIKey | WNSDZBQLMGKPQS-UHFFFAOYSA-N | [1][] |

Physical Properties

The physical characteristics of Piperazine-2-carboxylic acid dihydrochloride are summarized below. It is important to note that properties such as melting point can vary between the racemic mixture and the individual enantiomers.

| Property | Data | Reference |

| Appearance | White powder or crystals | [4] |

| Melting Point | 265 °C (decomposes) (for the parent compound) | [5][6][7] |

| 280 °C (for (S)-enantiomer dihydrochloride) | [4] | |

| Boiling Point | 313.6 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 143.5 °C (Predicted) | [4] |

| pKa | pKa1: ~5.35, pKa2: ~9.73 (for Piperazine) | [8] |

| Solubility | Soluble in water. | [9] |

Chemical Properties and Reactivity

Piperazine-2-carboxylic acid dihydrochloride possesses the reactivity characteristic of its functional groups: a carboxylic acid and two secondary amines (as their hydrochloride salts). The piperazine nitrogens can be alkylated or acylated, and the carboxylic acid can undergo esterification or amidation. The dihydrochloride salt form enhances stability compared to the free base.

The compound is a versatile building block in organic synthesis, particularly for the development of pharmaceutical agents. The presence of both amine and carboxylic acid functionalities allows for the creation of diverse derivatives.

Spectroscopic Data

Spectroscopic data for the (S)-enantiomer hydrochloride has been reported as follows:

| Spectroscopy | Data | Reference |

| ¹H-NMR (400 MHz, D₂O) | δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) | [10] |

| ¹³C-NMR (75 MHz, D₂O) | ppm 42.21, 43.21, 44.43, 56.03, 169.88 | [10] |

| Infrared (KBr) | 3700-2000, 1760, 1220 cm⁻¹ | [10] |

| Mass Spectrometry | m/e 131 (M+) | [10] |

Experimental Protocols

Synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride

A common method for obtaining the enantiomerically pure form involves the resolution of the racemic mixture. A representative synthetic approach is outlined below.

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid A solution of potassium hydroxide in methanol is added to a suspension of piperazine-2-carboxylic acid hydrochloride in methanol and stirred. After removing the methanol, the residue is dissolved in a water/1,4-dioxane mixture to yield the free piperazine-2-carboxylic acid. To this solution, di-tert-butyl dicarbonate in a 1,4-dioxane/water mixture is added, and the reaction is stirred overnight. The resulting N-Boc protected intermediate is then isolated.[10]

Step 2: Chiral Resolution and Deprotection The racemic N-Boc protected intermediate can be resolved using chiral chromatography or by enzymatic resolution. For instance, an aminopeptidase can be used for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid.[11] Following resolution, the Boc protecting group is removed under acidic conditions (e.g., 4N HCl) to yield the desired (S)-piperazine-2-carboxylic acid dihydrochloride.[10]

Caption: General workflow for the synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride.

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physical and chemical properties of Piperazine-2-carboxylic acid dihydrochloride.

-

Melting Point: Determined using a capillary melting point apparatus where the sample is heated at a controlled rate. The range from the initial melting to complete liquefaction is recorded.

-

Solubility: Assessed by adding increasing amounts of the solute to a fixed volume of solvent at a constant temperature with agitation. The concentration at which no more solute dissolves is the solubility.

-

pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa values are determined from the resulting titration curve.

-

Spectroscopy (NMR, IR, MS): Standard spectroscopic techniques are used to elucidate and confirm the chemical structure.